

# An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(4-Methylpiperazin-1-yl)aniline

Cat. No.: B117810

[Get Quote](#)

This guide provides a comprehensive overview of **3-(4-Methylpiperazin-1-yl)aniline**, a versatile building block in medicinal chemistry. It details the compound's nomenclature, physicochemical properties, a key synthetic protocol, and its role in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Identity and Nomenclature

The compound with the common name **3-(4-Methylpiperazin-1-yl)aniline** is systematically named under IUPAC nomenclature to clearly define its chemical structure.

IUPAC Name: 3-(4-methylpiperazin-1-yl)benzenamine[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

- 1-(3-Aminophenyl)-4-methylpiperazine[1]
- 3-(4-Methyl-1-piperaziny)aniline[1]
- Benzenamine, 3-(4-methyl-1-piperaziny)-[1]
- 3-(4-méthylpipérazin-1-yl)aniline[1]
- AKOS BB-8951[1]

## Physicochemical Properties

The key quantitative data for **3-(4-Methylpiperazin-1-yl)aniline** are summarized in the table below for easy reference and comparison.

| Property          | Value  | Source    |
|-------------------|--|-----------|
| CAS Number        | 148546-99-0                                    | [1][2]    |
| Molecular Formula | C <sub>11</sub> H <sub>17</sub> N <sub>3</sub> | [1][2][3] |
| Molecular Weight  | 191.27 g/mol                                   | [1][2][3] |
| Appearance        | Brown Powder / Light Yellow Solid              | [1][2]    |
| Melting Point     | 98-99 °C                                       | [2]       |
| Boiling Point     | 353.1 ± 37.0 °C (Predicted)                    | [2]       |
| Density           | 1.092 ± 0.06 g/cm <sup>3</sup> (Predicted)     | [2]       |
| pKa               | 7.88 ± 0.42 (Predicted)                        | [1]       |
| Solubility        | Soluble in Methanol                            | [2]       |
| InChI Key         | RJGHJWKQCJAJEP-UHFFFAOYSA-N                    | [1][3]    |
| Canonical SMILES  | CN1CCN(CC1)C1=CC(N)=CC=C1                      | [1]       |

## Synthesis Protocol

**3-(4-Methylpiperazin-1-yl)aniline** is commonly synthesized via the reduction of its nitro precursor, 1-methyl-4-(3-nitrophenyl)piperazine. The following experimental protocol details this key transformation.

Reaction: Catalytic Hydrogenation of 1-methyl-4-(3-nitrophenyl)piperazine

Objective: To synthesize **3-(4-methylpiperazin-1-yl)aniline**.

#### Materials:

- 1-methyl-4-(3-nitrophenyl)piperazine (15 g, 78.5 mmol)
- 10% Palladium on Carbon (Pd/C) (3 g)
- Methanol (as solvent)
- Hydrogen gas (H<sub>2</sub>)
- Diatomaceous earth (Celite)

#### Procedure:

- A methanolic solution of 1-methyl-4-(3-nitrophenyl)piperazine (15 g) is prepared.
- In a separate vessel, a methanolic solution of 10% Pd/C (3 g) is prepared.
- The two solutions are mixed under an inert atmosphere with stirring.
- The reaction mixture is then subjected to a hydrogen atmosphere.
- The reaction is allowed to proceed with slow stirring for 4 hours at room temperature.
- Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
- The filtrate is concentrated under reduced pressure to yield the final product.

Yield: This procedure affords **3-(4-methylpiperazin-1-yl)aniline** (11 g, 87% yield) as a light yellow solid.[2] The product identity can be confirmed by mass spectrometry, which should show a peak at m/z: 192 (M+1).[2]

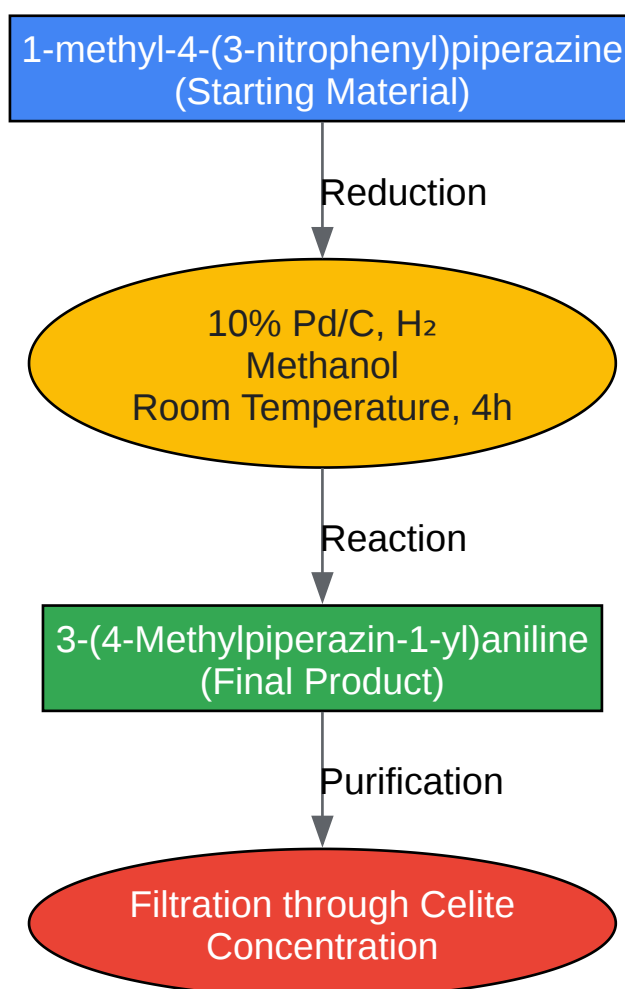
## Applications in Research and Drug Development

**3-(4-Methylpiperazin-1-yl)aniline** serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of the methylpiperazinyl group can enhance bioavailability and receptor binding affinity, while the aniline moiety provides a reactive

site for further chemical modifications.[1] This makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents, particularly in areas such as oncology and neuropharmacology.[4] For instance, derivatives have been investigated as kinase inhibitors and as agents with potential antifungal, antibacterial, and antitumor activities.[5][6][7]

## Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocol.



[Click to download full resolution via product page](#)

Caption: Synthetic route for **3-(4-Methylpiperazin-1-yl)aniline**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-(4-Methylpiperazin-1-yl)aniline CAS#: 148546-99-0 [chemicalbook.com]
- 3. 3-(4-methylpiperazin-1-yl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline\_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117810#3-4-methylpiperazin-1-yl-aniline-iupac-name-and-synonyms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)